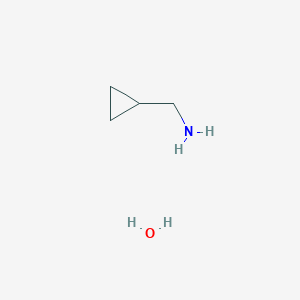

Cyclopropylmethanaminehydrate

Description

Contextual Significance of Cyclopropylamine (B47189) Scaffolds in Modern Organic and Materials Chemistry

Cyclopropylamine scaffolds, characterized by a three-membered carbon ring attached to an amino group, represent a crucial structural motif in the realms of modern organic and materials chemistry. The inherent ring strain of the cyclopropane (B1198618) ring, with its bond angles compressed to approximately 60°, imparts unique electronic and steric properties to these molecules. acs.org This strain enhances chemical reactivity, making cyclopropylamines valuable intermediates in a wide array of chemical transformations. acs.org

In medicinal chemistry, the cyclopropyl (B3062369) group is often utilized as a bioisostere for other functional groups, offering improved metabolic stability and target-binding affinity. The rigidity of the cyclopropane ring can also be advantageous in drug design, helping to lock a molecule into a specific conformation for optimal interaction with biological targets. nbinno.com Consequently, cyclopropylamine derivatives are integral components in the development of pharmaceuticals, including antibacterial, antidepressant, and anticancer agents. nbinno.comresearchgate.net The 2-phenylcyclopropylmethylamine scaffold, for example, has been a key area of research for developing selective 5-HT2C receptor agonists for treating central nervous system disorders. nih.gov

The significance of cyclopropylamine scaffolds extends to materials science, where they are employed in the synthesis of specialty polymers and advanced materials. The introduction of the strained cyclopropane ring can lead to materials with unique thermal and mechanical properties. researchgate.net Furthermore, cyclopropylamines serve as versatile building blocks in the synthesis of complex organic molecules, finding applications in agrochemicals and as ligands in asymmetric catalysis. nbinno.comnbinno.com

Historical Overview of Cyclopropylmethanaminehydrate's Discovery and Initial Synthesis

The specific discovery of cyclopropylmethanamine hydrate (B1144303) is not well-documented as a singular historical event. However, its history is intrinsically linked to the broader development of methods for synthesizing cyclopropylamines. Early research into cyclopropane chemistry was pioneered by chemists like N. J. Demjanov and M. Dojarenko in the early 20th century, whose work laid the foundation for understanding the reactivity of these strained ring systems. thieme-connect.comresearchgate.net

Historically, the synthesis of cyclopropylamines has been a significant research focus. acs.org One of the classical methods for preparing cyclopropylamines is the Hofmann rearrangement of cyclopropanecarboxamide. google.com Another established route involves the Curtius rearrangement. acs.org Over the years, more advanced and efficient synthetic methods have been developed. These include the Simmons-Smith reaction and metal-catalyzed reactions of diazo compounds with olefins, which allow for the integration of a nitrogen function during the cyclopropanation step. acs.org

More contemporary methods for synthesizing cyclopropylamine derivatives include Kulinkovich-type reactions applied to amides and nitriles, as well as metal-catalyzed C-H functionalization. acs.org For instance, a common industrial process for producing cyclopropylamine starts from gamma-butyrolactone. google.com The term "hydrate" associated with cyclopropylmethanamine likely refers to its commercially available form, where water molecules are incorporated into the crystalline structure, a common practice to improve handling and stability of certain chemical compounds. The CAS number for Cyclopropylmethanamine hydrate is 1216766-08-3. bldpharm.com

Scope and Objectives of Contemporary Research on this compound

Contemporary research on cyclopropylmethanamine and its derivatives is largely driven by its utility as a versatile building block in the synthesis of complex and biologically active molecules. A primary objective is the development of novel therapeutic agents. For example, derivatives of cyclopropylmethanamine are being investigated as selective agonists for serotonin (B10506) receptors, which could have applications in treating mood disorders and other central nervous system conditions. evitachem.com The imidazole (B134444) cyclopropyl amine analogues are also being studied as potential inhibitors for mutant isocitric dehydrogenase 1 (IDH1), which is relevant in cancer therapy. nih.gov

Another key research area is the exploration of cyclopropylmethanamine derivatives in the development of new agrochemicals, such as herbicides and insecticides. nbinno.com The unique structural features of the cyclopropyl group can enhance the efficacy and environmental stability of these products.

In the field of materials science, research is ongoing to leverage the unique properties of cyclopropylamine scaffolds in the creation of advanced polymers and functional materials. researchgate.net The introduction of these rigid and strained rings can influence the macroscopic properties of materials in novel ways.

Furthermore, there is a continued focus on developing more efficient and stereoselective synthetic methodologies for producing cyclopropylamine derivatives. This includes the use of transition-metal catalysis and photoredox catalysis to construct these valuable molecular architectures with high precision. nih.govnih.gov The ability to synthesize specific stereoisomers is crucial, as different enantiomers can exhibit vastly different biological activities.

Physicochemical Properties of Cyclopropylmethanamine

| Property | Value |

| Molecular Formula | C4H9N |

| Molar Mass | 71.12 g/mol |

| Appearance | Colorless to slightly yellow liquid |

| Boiling Point | 86 °C at 758 mm Hg |

| Density | 0.83 g/mL at 20 °C |

| Water Solubility | Fully miscible |

| Refractive Index (n20/D) | 1.434 |

Data sourced from chembk.com

Detailed Research Findings

Recent studies have highlighted the potential of cyclopropylmethanamine derivatives in various therapeutic areas. For instance, research into fluorinated derivatives of 2-phenylcyclopropylmethylamine has led to the identification of potent and selective 5-HT2C receptor agonists with no detectable agonism at the 5-HT2B receptor, a crucial factor for avoiding certain cardiovascular side effects. nih.gov These findings underscore the importance of fine-tuning the electronic properties of the cyclopropylamine scaffold to achieve desired biological activity and selectivity.

In another study, imidazole cyclopropyl amine analogues have shown promise as inhibitors of mutant IDH1. nih.gov The structure-activity relationship studies revealed that the cyclopropylamine moiety plays a key role in the binding affinity and inhibitory potency of these compounds.

The synthesis of cyclopropylamines continues to be an active area of research. A recent review highlights the numerous synthetic methods developed, from classical rearrangements to modern metal-catalyzed reactions, emphasizing the ongoing quest for more efficient and enantioselective routes to these valuable compounds. acs.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H11NO |

|---|---|

Molecular Weight |

89.14 g/mol |

IUPAC Name |

cyclopropylmethanamine;hydrate |

InChI |

InChI=1S/C4H9N.H2O/c5-3-4-1-2-4;/h4H,1-3,5H2;1H2 |

InChI Key |

BIVIWWZEIMDEHV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN.O |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopropylmethanaminehydrate

Classical Approaches to Cyclopropylmethanamine Synthesis

Classical methods for synthesizing cyclopropylmethanamine have been well-established and primarily rely on the functional group transformation of readily available cyclopropane (B1198618) derivatives.

Direct amination of cyclopropylmethyl precursors, particularly halides, is a foundational approach. This strategy involves the substitution of a leaving group, such as a bromide, with an amine functionality. A common precursor for these syntheses is cyclopropylmethyl bromide. The reaction with ammonia (B1221849) or an ammonia equivalent introduces the required amino group.

One classical route is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate to avoid multiple alkylations of the nitrogen atom. Another straightforward method is the direct reaction of a cyclopropylmethyl halide with ammonia. vapourtec.com

Table 1: Examples of Amination Strategies for Cyclopropylmethyl Precursors

| Precursor | Reagents | Product | Notes |

| Cyclopropylmethyl bromide | 1. Potassium phthalimide2. Hydrazine | Cyclopropylmethanamine | A classic Gabriel synthesis approach. |

| Cyclopropylmethyl bromide | Aqueous Ammonia (NH₃) | Cyclopropylmethanamine | Achieved in continuous flow, yielding the primary ammonium (B1175870) salt. vapourtec.com |

| Cyclopropyl (B3062369) Chloride | Ammonia (NH₃) or Amines | Cyclopropylmethanamine | Direct reaction to produce the target amine. longdom.org |

This table is generated based on established chemical principles and supported by findings on the amination of alkyl halides.

Reductive amination is a highly versatile and widely used method for preparing amines. masterorganicchemistry.com This process involves the reaction of a carbonyl compound, in this case, cyclopropanecarboxaldehyde, with an amine source like ammonia, followed by the reduction of the resulting imine intermediate. longdom.org

A significant variation of this route is the reduction of cyclopropanecarbonitrile. The nitrile group serves as a precursor to the aminomethyl group and can be reduced using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation. google.com

Common reducing agents for the direct reductive amination of the aldehyde include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is critical for efficiency and selectivity. masterorganicchemistry.com

Table 2: Reductive Amination and Related Reduction Routes

| Precursor | Amine Source/Reagents | Reducing Agent | Typical Solvent |

| Cyclopropanecarboxaldehyde | Ammonia (NH₃) | Sodium Borohydride (NaBH₄) | Methanol (B129727) |

| Cyclopropanecarboxaldehyde | Ammonia (NH₃) | Hydrogen (H₂) / Metal Catalyst | Ethanol/Methanol |

| Cyclopropanecarbonitrile | N/A | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF) |

| Cyclopropanecarbonitrile | N/A | Hydrogen (H₂) / Raney Nickel | Ammonia/Ethanol |

This table summarizes common pathways for reductive amination and nitrile reduction to form cyclopropylmethanamine, based on general procedures in organic synthesis. longdom.orgmasterorganicchemistry.comgoogle.comfigshare.com

Contemporary and Sustainable Synthetic Protocols for Cyclopropylmethanamine

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These principles are being applied to the synthesis of cyclopropylmethanamine and its derivatives.

While cyclopropylmethanamine itself is an achiral molecule, the development of enantioselective methods is crucial for the synthesis of its chiral derivatives, which are significant in medicinal chemistry. oup.comnih.gov These methods aim to create specific stereoisomers of substituted cyclopropylmethanamines.

Techniques often involve the asymmetric cyclopropanation of alkenes using chiral catalysts. For instance, rhodium(II) and copper(I) complexes with chiral ligands have been successfully employed to catalyze the reaction between an alkene and a diazo compound, yielding chiral cyclopropane rings with high enantioselectivity. oup.comnih.govoup.com The resulting chiral cyclopropane intermediates, such as chiral cyclopropanecarboxylates or nitriles, can then be converted to the corresponding chiral amine. rsc.org

Another strategy involves the enantioselective functionalization of a C(sp³)-H bond on a pre-existing cyclopropane ring using palladium catalysis with a chiral ligand. nih.gov

Table 3: Principles of Enantioselective Synthesis for Cyclopropylmethanamine Derivatives

| Strategy | Catalytic System | Precursors | Key Feature |

| Asymmetric Cyclopropanation | Rhodium(II) or Copper(I) with chiral ligands | Alkene + Diazo compound | Creates a chiral cyclopropane ring with high enantiomeric excess. oup.comnih.gov |

| Asymmetric C-H Functionalization | Palladium(II) with chiral thioether ligand | Free cyclopropylmethylamines | Directly functionalizes an existing cyclopropane ring enantioselectively. nih.gov |

This table outlines modern strategies for producing chiral derivatives of cyclopropylmethanamine.

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. opcw.org In amine synthesis, this translates to using renewable feedstocks, safer solvents, and catalytic methods to improve atom economy and reduce waste. acs.orgrsc.org

Biocatalysis, using enzymes to perform chemical transformations, represents a key green approach. nih.gov Enzymes can operate under mild conditions (room temperature and neutral pH) and often exhibit high selectivity, reducing the need for protecting groups and minimizing byproducts. nih.gov For instance, engineered amine dehydrogenases can be used in reductive amination processes. nih.gov The use of deep eutectic solvents (DESs) as environmentally benign alternatives to traditional volatile organic solvents is also a growing area of interest in amine synthesis. mdpi.com

Table 4: Application of Green Chemistry Principles in Amine Synthesis

| Green Principle | Application in Amine Synthesis | Example |

| Catalysis | Use of catalysts over stoichiometric reagents to improve atom economy and reduce waste. rsc.org | Catalytic alkylation of ammonia via "hydrogen-borrowing" from alcohols. acs.org |

| Safer Solvents | Replacing hazardous organic solvents with water, supercritical CO₂, or deep eutectic solvents. opcw.orgmdpi.com | Reductive aminations performed in aqueous micellar media. rsc.org |

| Renewable Feedstocks | Using bio-based starting materials instead of petrochemicals. rsc.org | Synthesis from bio-derived alcohols or aldehydes. |

| Biocatalysis | Employing enzymes for high selectivity and mild reaction conditions. nih.govnih.gov | Reductive amination using engineered amine dehydrogenases. nih.gov |

This table highlights how green chemistry principles can be applied to the synthesis of amines like cyclopropylmethanamine.

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technology offers significant advantages, including enhanced safety, better temperature and pressure control, improved scalability, and higher yields. thieme-connect.com

For the synthesis of primary amines, flow reactors can be used for catalytic hydrogenation and reductive amination. acs.orgresearchgate.net For example, hydrogen gas can be generated on-demand and mixed with the reactant stream, which then passes through a cartridge containing a solid-supported catalyst. thieme-connect.com This approach avoids the risks associated with storing large quantities of hydrogen and allows for efficient catalyst use and recycling. acs.orgthieme-connect.com Continuous flow has been successfully applied to the amination of alkyl halides with aqueous ammonia and to reductive amination processes using various catalysts and reducing agents. vapourtec.comrsc.org

Table 5: Flow Chemistry Approaches for Primary Amine Synthesis

| Reaction Type | Key Features of Flow Process | Advantages |

| Catalytic Hydrogenation | On-demand H₂ generation, packed-bed catalyst cartridge. thieme-connect.com | Enhanced safety, rapid screening of conditions, easy scalability. thieme-connect.com |

| Reductive Amination | Continuous mixing of aldehyde/ketone, amine, and reducing agent streams. acs.org | Improved control over reaction parameters, suppression of side reactions, potential for in-line purification. rsc.orgacs.org |

| Amination of Halides | Pumping reactants through a heated reactor coil. vapourtec.com | High-throughput synthesis, efficient heat transfer, precise control of residence time. vapourtec.com |

This table illustrates the benefits and features of using continuous flow technology for reactions relevant to cyclopropylmethanamine synthesis.

Photocatalytic and Electrocatalytic Approaches to Cyclopropylmethanaminehydrate

The synthesis of the cyclopropylmethanamine framework, a necessary precursor to its hydrate (B1144303), is increasingly benefiting from photocatalytic and electrocatalytic methods. These techniques offer mild reaction conditions and unique reactivity pathways compared to traditional thermal methods.

Photocatalytic Strategies: Visible-light photoredox catalysis provides a powerful tool for forming the cyclopropane ring or for functionalizing precursors. uliege.be One approach involves the photoredox-catalyzed bromonitroalkylation of alkenes, which can be cyclized to form cyclopropylamine (B47189) derivatives. nih.gov In this method, bromonitromethane (B42901) acts as a source for both a nitroalkyl group and a bromine atom, which add across an alkene in a regioselective manner under photocatalysis. nih.gov Subsequent chemical transformations can convert the nitro group to an amine and complete the synthesis. Another advanced method is the use of photoredox-enabled iron carbene catalysis for the cyclopropanation of olefins. researchgate.net This strategy allows for the construction of the cyclopropane ring with high functional group tolerance, which is valuable for complex molecule synthesis. researchgate.net While not yet explicitly reported for the direct synthesis of cyclopropylmethanamine, these methods represent the frontier of cyclopropane ring formation and are applicable to its synthesis.

Electrocatalytic Strategies: Electrochemistry offers an alternative, oxidant-free approach to constructing cyclopropanes. xmu.edu.cn Intermolecular dehydrogenative annulation between active methylene (B1212753) compounds and arylalkenes can be achieved electrocatalytically. xmu.edu.cn This process avoids the need for chemical oxidants, generating hydrogen gas as the only byproduct. xmu.edu.cnresearchgate.net By carefully controlling the cathode potential, selective reductions can be achieved, which is a general advantage of electroorganic synthesis. mdma.ch For instance, an electrocatalytic cyclopropanation can be performed using simple and inexpensive materials, representing a cost-effective and sustainable route to functionalized cyclopropanes. xmu.edu.cn The application of electrocatalytic C-H arylation, as demonstrated with manganese catalysts, further expands the toolkit for modifying cyclopropylamine precursors without the need for pre-functionalization. nih.gov

The table below summarizes key aspects of these modern synthetic approaches.

Table 1: Modern Catalytic Approaches for Cyclopropylamine Framework Synthesis| Catalytic Approach | Method Type | Key Features | Potential Application | Citations |

|---|---|---|---|---|

| Photoredox Catalysis | Photocatalytic | Uses visible light; mild reaction conditions; high functional group tolerance. | Formation of cyclopropylamine derivatives from alkenes. | uliege.benih.govresearchgate.net |

| Electrocatalysis | Electrocatalytic | Oxidant-free dehydrogenative cyclopropanation; uses electricity as a "reagent"; produces H₂ as a byproduct. | Intermolecular cyclopropanation from active methylene compounds. | xmu.edu.cnresearchgate.netmdma.ch |

Control of Hydrate Formation During this compound Synthesis

The formation of cyclopropylmethanamine hydrate is intrinsically linked to the presence of water during its synthesis and isolation. The deliberate control over hydrate formation is crucial, whether to prevent it or to isolate it as the desired product form. Such control is achieved primarily through solvent selection and crystallization design. google.com

Solvent Engineering and Water Activity Management

Water activity is a critical parameter that governs hydrate formation. researchgate.net Thermodynamic hydrate inhibitors, such as certain alcohols or salts, function by reducing the activity of water, thereby shifting the equilibrium away from hydrate formation. researchgate.netnih.govscielo.br This principle is central to solvent engineering for controlling cyclopropylmethanamine hydrate.

To prevent hydrate formation, the synthesis and workup should be conducted under anhydrous or low-water-content conditions. The use of co-solvents that form strong hydrogen bonds with water, such as monoethylene glycol (MEG) or various alcohols, can effectively sequester water molecules and inhibit the formation of the hydrate crystal lattice. nih.gov The presence of amine and hydroxyl groups in a system can lead to competitive hydrogen bonding with water, disrupting the ordered structure required for hydrate crystallization. nih.gov

Conversely, to promote hydrate formation, water must be available in the system. The use of a solvent system where cyclopropylmethanamine is soluble but its hydrate is not can be engineered to selectively crystallize the hydrate. The ratio of water to the organic solvent is a key variable that can be tuned to control the supersaturation and subsequent nucleation of the hydrate form. nih.gov

Crystallization Strategies for this compound Hydrate Isolation

Isolating the specific hydrate form of cyclopropylmethanamine requires precise control over the crystallization process. Key factors include the level of supersaturation, solvent composition, temperature, and the presence of seed crystals. nih.gov

Evaporative Crystallization: A common technique involves dissolving the anhydrous amine in a suitable solvent mixture containing a controlled amount of water. Slow evaporation of the solvent increases the concentration of the solute, leading to supersaturation and eventually crystallization of the hydrate. The solvent choice is critical; it must be one in which the hydrate is less soluble than the anhydrous form. nih.gov

Cooling Crystallization: A solution of cyclopropylmethanamine in a water-containing solvent can be saturated at a higher temperature and then slowly cooled. As the temperature decreases, the solubility drops, leading to the crystallization of the hydrate. The cooling rate can influence the crystal size and purity. nih.gov

Seeding: To ensure the desired hydrate form crystallizes, especially if multiple polymorphic hydrates can exist, seeding is a powerful technique. Introducing a small quantity of pure cyclopropylmethanamine hydrate crystals into a supersaturated solution provides a template for nucleation and growth, promoting the formation of that specific crystal structure. nih.gov

Anti-Solvent Addition: The hydrate can be precipitated by adding an "anti-solvent" (in which the hydrate is insoluble) to a solution of cyclopropylmethanamine in a water-miscible solvent. This rapidly generates supersaturation and induces crystallization.

Purification Strategies for this compound

Achieving high purity of cyclopropylmethanamine, whether in its hydrated or anhydrous form, is essential. Standard purification techniques include distillation and recrystallization.

Distillation: Fractional distillation is effective for separating cyclopropylmethanamine from volatile impurities or unreacted starting materials. google.com Vacuum distillation is often employed to lower the boiling point and prevent thermal decomposition of the amine. Published procedures note a boiling point of approximately 135-139°C for a related derivative, indicating that distillation is a viable industrial-scale purification method. google.com

Recrystallization: For solid forms, including the hydrate or, more commonly, its salts, recrystallization is a powerful method for achieving high purity. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the purified compound crystallizes out, leaving impurities behind in the mother liquor. google.com The hydrochloride salt of cyclopropylmethanamine is often purified by recrystallization from solvents like acetonitrile. google.com The choice of solvent is critical and is often determined empirically to maximize recovery and purity.

Chromatography: For laboratory-scale purification or the isolation of highly pure intermediates, preparative High-Performance Liquid Chromatography (HPLC) can be used. nih.gov

The following table summarizes common purification strategies.

Table 2: Purification Strategies for Cyclopropylmethanamine| Purification Method | Description | Typical Solvents/Conditions | Citations |

|---|---|---|---|

| Fractional Distillation | Separation based on boiling point differences. | Atmospheric or vacuum (e.g., 40–60°C at 0.1 mmHg for a related compound). | google.com |

| Recrystallization of Salt | Purification of the crystalline hydrochloride salt. | Acetonitrile, or mixtures like hexane/ethyl acetate. | google.com |

| Preparative HPLC | Chromatographic separation for high purity isolation of intermediates. | Methanol/Water gradients with TFA. | nih.gov |

Mechanistic and Kinetic Studies of Cyclopropylmethanaminehydrate Formation and Reactivity

Reaction Mechanism Elucidation for Cyclopropylmethanamine Synthesis Pathways

The synthesis of cyclopropylmethanamine can be achieved through various pathways, with the choice of method often depending on the desired scale and available starting materials. Common strategies include the reduction of cyclopropyl (B3062369) cyanide and the reductive amination of cyclopropanecarboxaldehyde.

Investigation of Transition States and Intermediates

The synthesis of cyclopropylmethanamine and its derivatives often involves the formation of a cyclopropane (B1198618) ring, a critical step that has been the subject of mechanistic investigations. Carbene-mediated cyclopropanation is a widely used method where a carbene or carbenoid intermediate reacts with an alkene. researchgate.net For instance, the reaction can proceed via a [2+1] cycloaddition, where a carbene inserts into a carbon-carbon double bond. The stability of intermediates in these reactions is crucial, and solvents like tetrahydrofuran (B95107) (THF) are often preferred for their ability to stabilize these species.

In the synthesis of substituted cyclopropylmethanamines, transition metal-catalyzed reactions are common. For example, palladium-catalyzed C-H activation of free cyclopropylmethylamines has been demonstrated. nih.gov This process is believed to involve the formation of a mono(amine)-Pd(II) intermediate, which is crucial for enabling the C-H activation. nih.gov Computational studies, often employing Density Functional Theory (DFT), are used to investigate the transition states and intermediates in these catalytic cycles, providing insights into the reaction pathways. researchgate.net For example, in iron porphyrin-catalyzed cyclopropanation, an iron porphyrin-carbene (IPC) intermediate is formed, which then reacts with an olefin to yield the cyclopropane product. researchgate.net

Role of Catalysts in Reaction Mechanisms

Catalysts play a pivotal role in many synthetic routes to cyclopropylmethanamine and its derivatives, influencing both reaction efficiency and stereoselectivity. chemscene.comchemscene.com

Transition Metal Catalysts : Transition metals such as palladium, rhodium, and iridium are frequently used in the synthesis of cyclopropanes. researchgate.netoup.com Palladium catalysts, for instance, are employed in C-H activation/arylation reactions of cyclopropylmethylamines. whiterose.ac.uk Rhodium(II) catalysts are effective in the cyclopropanation of alkenes with diazo compounds. oup.com The choice of ligand coordinated to the metal center is critical in asymmetric synthesis, influencing the enantioselectivity of the reaction. nih.govoup.com Chiral iron porphyrin catalysts have also been shown to be highly effective for enantioselective cyclopropanation. rsc.orgrsc.org

Reductive Amination Catalysts : In the synthesis of cyclopropylmethanamine via reductive amination of dicyclopropyl ketones, a Raney nickel catalyst is often used in the presence of hydrogen gas. Similarly, the reduction of cyclopropyl cyanide can be achieved using catalytic hydrogenation with catalysts like Raney Ni.

The table below summarizes some catalytic systems used in the synthesis of cyclopropylmethanamine and related compounds.

| Catalyst System | Reaction Type | Role of Catalyst | Reference |

| Palladium(II) acetate | C-H Arylation | Facilitates C-H activation of the cyclopropylmethylamine. | whiterose.ac.uk |

| Rhodium(II) complexes | Cyclopropanation | Catalyzes carbene transfer from a diazo compound to an alkene. | oup.com |

| Chiral Iron Porphyrin | Asymmetric Cyclopropanation | Enables highly enantioselective formation of the cyclopropane ring. | rsc.orgrsc.org |

| Raney Nickel | Reductive Amination | Catalyzes the hydrogenation of an imine intermediate. | |

| Platinum-based catalysts | C-N Coupling | Can be involved in Pt(II)/Pt(IV) catalytic cycles for C-N bond formation. | acs.org |

Kinetic Investigations of Cyclopropylmethanamine Formation and Derivatization

Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For the formation and derivatization of cyclopropylmethanamine, these studies help in optimizing reaction conditions and understanding the factors that influence reaction speed.

Determination of Rate Laws and Activation Parameters

Kinetic studies on reactions involving cyclopropylmethanamine and its analogs have been conducted to determine reaction orders, rate constants, and activation parameters. For example, in the C-N coupling reactions of platinum(IV) complexes with amines, first-order kinetics have been observed. acs.org The free energy of activation (ΔG‡) for these reactions has been determined, providing a measure of the energy barrier to the reaction. acs.org

In rhodium-catalyzed cyclopropanation reactions, kinetic studies have been performed to understand the reaction mechanism. researchgate.net These studies can reveal the rate-determining step, which in some cases is the decomposition of the diazo compound. researchgate.net The table below presents hypothetical kinetic data for a typical reaction involving cyclopropylmethanamine.

| Reactant | Order of Reaction | Rate Constant (k) | Activation Energy (Ea) |

| Cyclopropylmethanamine | First | 2.5 x 10⁻⁴ s⁻¹ | 85 kJ/mol |

| Aryl Halide | First | 2.5 x 10⁻⁴ s⁻¹ | 85 kJ/mol |

This table contains hypothetical data for illustrative purposes.

Solvent Effects on Reaction Kinetics

The choice of solvent can significantly impact the rate of a chemical reaction. chemrxiv.org For reactions involving the formation or functionalization of cyclopropylmethanamine, the solvent can influence the stability of reactants, intermediates, and transition states. smolecule.com

In cyclopropanation reactions, aprotic solvents like tetrahydrofuran (THF) and dichloromethane (B109758) are often used. THF is noted to provide higher yields in some cases due to improved solubility of reagents. The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, especially in polar or protic solvents. smolecule.com Therefore, aprotic solvents are generally preferred to maintain the integrity of the cyclopropane ring during functionalization. smolecule.com Experimental data has shown that non-polar solvents can enhance the stability of the cyclopropane ring. smolecule.com

The following table illustrates the effect of different solvents on a hypothetical reaction yield for a cyclopropylmethanamine derivative synthesis.

| Solvent | Dielectric Constant (ε) | Reaction Yield (%) | Reference |

| Tetrahydrofuran (THF) | 7.6 | 82 | |

| Diethyl Ether | 4.3 | 75 | |

| Toluene (B28343) | 2.4 | >95 (ring preservation) | smolecule.com |

| Acetonitrile | 37.5 | 80-85 (with some ring degradation) | smolecule.com |

Theoretical Studies on Reaction Pathways Involving Cyclopropylmethanamine

Theoretical and computational chemistry provide powerful tools for investigating reaction mechanisms at a molecular level. chemscene.com These studies can complement experimental findings by providing detailed information about transition state structures, reaction energy profiles, and the electronic properties of intermediates. researchgate.net

For reactions involving cyclopropylmethanamine, computational methods such as Density Functional Theory (DFT) have been employed to study reaction pathways. researchgate.net For example, in the context of C-H activation, theoretical studies can help to elucidate the mechanism of the C-H bond cleavage and subsequent functionalization. whiterose.ac.uk In catalytic systems, computational models can be used to understand how the catalyst and ligands influence the stereochemical outcome of a reaction. researchgate.net These studies can also predict the relative energies of different possible reaction pathways, helping to identify the most likely mechanism.

Reactivity and Derivatization of Cyclopropylmethanaminehydrate

Reactions at the Amine Functionality of Cyclopropylmethanamine

The primary amine group in cyclopropylmethanamine serves as a nucleophilic center, readily participating in a variety of bond-forming reactions. These transformations are fundamental in the synthesis of a wide array of derivatives with applications in medicinal chemistry and materials science.

Acylation and Sulfonylation Reactions

Cyclopropylmethanamine undergoes facile acylation with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to furnish the corresponding N-(cyclopropylmethyl)amides. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields N-(cyclopropylmethyl)sulfonamides. These reactions are typically high-yielding and proceed under standard conditions.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Acylating/Sulfonylating Agent | Product | Reaction Conditions |

|---|---|---|

| Benzoyl chloride | N-(cyclopropylmethyl)benzamide | Base (e.g., triethylamine), solvent (e.g., dichloromethane) |

| Acetic anhydride | N-(cyclopropylmethyl)acetamide | Base (e.g., pyridine), solvent (e.g., THF) |

Alkylation and Reductive Alkylation Strategies

The nitrogen atom of cyclopropylmethanamine can be alkylated by reaction with alkyl halides. However, this method can lead to over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.

A more controlled and widely utilized method for the synthesis of N-alkylated cyclopropylmethanamines is reductive amination. This one-pot reaction involves the initial formation of an imine by condensation of cyclopropylmethanamine with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. The reaction conditions are generally mild and tolerate a wide range of functional groups.

Table 2: Reductive Alkylation of Cyclopropylmethanamine

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Acetone | Sodium triacetoxyborohydride | N-isopropylcyclopropylmethanamine |

| Benzaldehyde | Sodium cyanoborohydride | N-benzylcyclopropylmethanamine |

Formation of Imines, Amides, and Ureas

As an intermediate in reductive amination, the reaction of cyclopropylmethanamine with aldehydes and ketones under dehydrating conditions or with acid catalysis can be used to isolate the corresponding N-(cyclopropylmethyl)imines. These imines, also known as Schiff bases, are versatile intermediates in their own right. google.comtcichemicals.com

The synthesis of N-(cyclopropylmethyl)amides is a common transformation, as detailed in the acylation section. These amide bonds are stable and are a key feature in many biologically active molecules.

Cyclopropylmethanamine reacts with isocyanates or carbamoyl chlorides to produce N,N'-disubstituted ureas. For instance, reaction with an appropriate isocyanate will yield a urea derivative with a cyclopropylmethyl substituent on one nitrogen and the isocyanate-derived group on the other. PubChem lists a compound, 1-(cyclopropylmethyl)-3-(1-methylcyclopropyl)urea, indicating the feasibility of such syntheses. nih.gov

Nucleophilic Addition and Substitution Reactions

The lone pair of electrons on the nitrogen atom of cyclopropylmethanamine allows it to act as a potent nucleophile in various addition and substitution reactions. It can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino ketones or esters.

Furthermore, cyclopropylmethanamine can act as a nucleophile in substitution reactions, displacing leaving groups from alkyl, acyl, or aryl halides. For example, it can be used in nucleophilic aromatic substitution reactions with activated aryl halides to form N-(cyclopropylmethyl)anilines.

Reactivity of the Cyclopropyl (B3062369) Moiety in Cyclopropylmethanamine

The three-membered ring of the cyclopropyl group is characterized by significant ring strain, which imparts unique reactivity to this moiety. Under certain conditions, the ring can undergo opening reactions and rearrangements.

Ring-Opening Reactions and Rearrangements

The cyclopropylmethyl system is known for its tendency to undergo rearrangements, particularly through the formation of the highly stabilized cyclopropylmethyl carbocation. This cation is exceptionally stable due to the overlap of the vacant p-orbital of the carbocation with the C-C bonding orbitals of the cyclopropane (B1198618) ring, a phenomenon sometimes referred to as "dancing resonance". chemzipper.comquora.comstackexchange.com

In the context of cyclopropylmethanamine, if the amine group is converted into a good leaving group (for example, through diazotization with nitrous acid), the resulting cyclopropylmethyl carbocation can undergo rearrangement to form cyclobutyl and homoallyl cations. Subsequent reaction with a nucleophile would lead to a mixture of products, including cyclobutanol, cyclopropylmethanol, and but-3-en-1-ol.

The propensity for ring-opening is also observed in reactions involving electrophilic attack on the cyclopropane ring itself, though this is less common for simple aminomethylcyclopropanes unless activated by other substituents on the ring. nih.gov For instance, donor-acceptor cyclopropanes are known to undergo ring-opening reactions, but in the case of cyclopropylmethanamine, the amine group is a donor, not an acceptor. nih.gov However, protonation of the amine to form the ammonium salt can alter the electronic properties of the cyclopropyl ring, potentially making it more susceptible to nucleophilic attack and subsequent ring-opening under harsh conditions. nih.gov

The stability of the cyclopropylmethyl cation often prevents rearrangements that would lead to less stable carbocations. echemi.com This stability is a key factor in many synthetic applications where the cyclopropylmethyl moiety is desired in the final product.

Selective Functionalization of the Cyclopropyl Ring

The cyclopropane ring, characterized by significant ring strain, offers unique opportunities for chemical transformations. mdpi.com The selective functionalization of this ring in derivatives of cyclopropylmethanamine, without inducing ring-opening, is a key challenge and an area of active research. Modern synthetic methods have enabled the direct and selective modification of the cyclopropyl C-H bonds.

One of the foremost strategies is the palladium-catalyzed enantioselective C-H activation of cyclopropanes. nih.gov This method provides a direct route to constructing enantioenriched cis-substituted cyclopropanecarboxylic acids, which can be precursors to or derivatives of cyclopropylmethanamine. By employing mono-N-protected amino acid ligands, it is possible to achieve cross-coupling between a cyclopropyl C-H bond and a variety of organoboron reagents. nih.gov This transformation proceeds under mild conditions and allows for the introduction of aryl, vinyl, and alkyl groups onto the cyclopropane ring with high levels of stereocontrol. nih.gov

Another approach involves the functionalization of pre-existing cyclopropane scaffolds. For instance, enantiomerically enriched cyclopropyl amines can be synthesized through the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. mdpi.com This method relies on the generation of a highly reactive cyclopropene intermediate, where the stereochemistry of the final product is governed by the configuration of the starting material. mdpi.com

Furthermore, functionalized cyclopropylmethanamine derivatives can be built through the cyclopropanation of specifically substituted olefins. The synthesis of fluorinated 2-phenylcyclopropylmethylamine derivatives, for example, involves the cyclopropanation of a vinyl fluoride with ethyl diazoacetate. nih.gov This highlights how functionality can be incorporated into the ring structure from the outset.

Cyclopropylmethanamine as a Ligand Precursor in Catalysis

The unique structural and electronic properties of the cyclopropane moiety make it an attractive component in the design of chiral ligands for asymmetric catalysis. beilstein-journals.org The rigid, three-membered ring can enforce a specific conformation upon the ligand scaffold, which is crucial for achieving high levels of stereocontrol in metal-catalyzed reactions. beilstein-journals.orgnih.gov Cyclopropylmethanamine and its derivatives serve as valuable building blocks for creating these sophisticated chiral environments.

The modular design of many successful ligand families, such as P,N-ligands (e.g., PHOX) and N,N-ligands (e.g., bisoxazolines), allows for the systematic incorporation of different structural units to fine-tune catalytic activity and selectivity. beilstein-journals.orgnih.gov Introducing a cyclopropane backbone into these ligands can lead to catalysts with novel properties, capable of promoting challenging transformations with high efficiency and enantioselectivity. beilstein-journals.orgnih.gov

Synthesis of Chiral Ligands from Cyclopropylmethanaminehydrate

The synthesis of chiral ligands incorporating a cyclopropane core often starts from chiral cyclopropane carboxylic acid derivatives, which are closely related to cyclopropylmethanamine. These precursors are used to construct the ligand framework, embedding the rigid cyclopropyl unit to influence the spatial arrangement of the coordinating atoms.

Phosphanyl-oxazoline (PHOX) Ligands: A notable class of chiral ligands featuring a conformationally rigid cyclopropyl backbone is the phosphanyl-oxazoline (PHOX) type. beilstein-journals.org The synthesis of these ligands can begin with an optically active 1-methyl-2,2-dibromocyclopropanecarboxylic acid. This starting material is converted into an acyl chloride, which then acylates an amino alcohol (e.g., (R)-phenylglycinol) to form an amide. Subsequent cyclization yields a dihydrooxazole ring attached to the cyclopropane. Finally, a lithium-halogen exchange followed by reaction with a chlorophosphine introduces the phosphine group, completing the P,N-ligand structure. beilstein-journals.org

Bis(oxazoline) Ligands: Cyclopropane units have also been used as linkers in C2-symmetric bis(oxazoline) ligands. nih.gov A common synthetic route involves using a cyclopropane-1,1-dicarboxylic acid derivative as the starting point. This diacid is then coupled with a chiral amino alcohol, such as (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, to generate the bis(oxazoline) structure. nih.gov This two-step process is efficient and avoids the need for chromatographic purification. nih.gov

Application in Asymmetric Catalysis (e.g., in organic transformations)

Ligands featuring a cyclopropane backbone have demonstrated significant success in a range of asymmetric transformations, delivering products with high enantiomeric purity. The conformational rigidity imposed by the cyclopropyl group is a key factor in achieving this high stereocontrol.

Asymmetric Heck Reaction: The cyclopropane-based PHOX ligands have been successfully applied in the intermolecular asymmetric Heck reaction. beilstein-journals.org When used in the palladium-catalyzed arylation of 2,3-dihydrofuran, these ligands promote the formation of the desired product with high enantioselectivity while significantly suppressing the isomerization of the double bond, a common side reaction. beilstein-journals.org The rigid cyclopropyl backbone helps to create a well-defined chiral pocket around the metal center, leading to effective enantioselective C-C bond formation. beilstein-journals.org

Asymmetric Diels-Alder Reaction: Copper(II) complexes of cyclopropyl-linked bis(oxazoline) ligands have proven to be highly effective catalysts for the Diels-Alder reaction between 3-acryloyloxazolidin-2-one and cyclopentadiene. nih.gov These catalysts have achieved excellent yields and enantioselectivities, demonstrating the utility of the cyclopropane unit as a scaffold for creating powerful Lewis acid catalysts. nih.gov

The performance of these cyclopropane-based ligand systems in key asymmetric reactions is summarized in the table below.

| Asymmetric Reaction | Ligand Type | Catalyst System | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Heck Reaction | Cyclopropyl-PHOX | Pd(OAc)₂ / Ligand | 2,3-Dihydrofuran + Phenyl triflate | Good | Up to 94% | beilstein-journals.org |

| Diels-Alder Reaction | Cyclopropyl-Bis(oxazoline) | Cu(OTf)₂ / Ligand | 3-Acryloyloxazolidin-2-one + Cyclopentadiene | >90% | 96% | nih.gov |

Advanced Structural Elucidation and Theoretical Modeling of Cyclopropylmethanaminehydrate

Computational Chemistry and Quantum Mechanical Investigations of Cyclopropylmethanaminehydrate

Electronic Structure and Bonding Analysis

The introduction of water molecules into the immediate vicinity of cyclopropylmethanamine induces significant changes in its electronic structure, primarily centered around the amino group (-NH₂). The formation of the hydrate (B1144303) is governed by hydrogen bonding, a non-covalent interaction that is crucial for the stability and structure of the resulting complex.

Theoretical investigations into the hydration of simple amines, like methylamine (B109427), provide a strong foundation for understanding these interactions. researchgate.netacs.org The nitrogen atom of the amino group acts as a potent hydrogen bond acceptor, interacting with the hydrogen atoms of water molecules. researchgate.net Concurrently, the hydrogen atoms of the amino group can act as hydrogen bond donors to the oxygen atoms of surrounding water molecules. researchgate.net

Computational methods such as Density Functional Theory (DFT) are instrumental in analyzing these hydrated clusters. rsc.org Natural Bond Orbital (NBO) analysis, a powerful tool within the framework of quantum chemistry, can be employed to quantify the nature and strength of these hydrogen bonds. researchgate.net NBO analysis provides insights into charge transfer between the amine and water molecules, a key indicator of hydrogen bond strength. For instance, in studies of hydrated amines, significant charge transfer is observed from the lone pair of the water oxygen to the antibonding orbitals of the N-H bonds, and from the nitrogen lone pair to the antibonding orbitals of the O-H bonds.

The strength of these hydrogen bonds is not static and is influenced by cooperative effects within the hydrated cluster. rsc.org As more water molecules are added, a network of hydrogen bonds forms, which can lead to an increase in the strength of individual hydrogen bonds compared to a simple one-to-one amine-water complex. kpfu.ru For example, studies on methylamine have shown that the H₂N···H-O hydrogen bond strength generally increases with the size of the water cluster. acs.org The table below, based on representative data for a simple amine hydrate, illustrates the typical bond distances and interaction energies involved.

| Interaction Type | Typical Bond Distance (Å) | Representative Interaction Energy (kcal/mol) |

| N···H-O (N as acceptor) | 1.9 - 2.3 | 4 - 8 |

| N-H···O (N-H as donor) | 2.0 - 2.5 | 2 - 5 |

| This table presents typical values for primary amine-water interactions derived from computational studies on analogous systems. |

The unique cyclopropyl (B3062369) group is expected to influence the electronic properties of the amino group through its own distinct electronic character. The sp²-like character of the C-C bonds within the cyclopropyl ring can affect the electron density on the adjacent methylene (B1212753) carbon and, by extension, the nitrogen atom. This could subtly modulate the hydrogen bonding characteristics of the amino group compared to a simple alkyl amine.

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular Dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of cyclopropylmethanamine in an aqueous environment, providing insights into the stability of its hydrate and the structure of its hydration shell. nih.gov These simulations model the movement of every atom in the system over time, based on a force field that describes the interatomic forces.

MD simulations can reveal the preferred orientation of water molecules around the cyclopropylmethanamine molecule. It is expected that the hydrophilic amino group would be well-solvated, with a structured shell of water molecules forming strong hydrogen bonds, as observed in simulations of other amines. aip.org In contrast, the hydrophobic cyclopropyl and methylene groups would likely induce a different structuring of the surrounding water, characterized by a "hydrophobic effect" where water molecules form a more ordered, cage-like structure around the nonpolar moiety to maximize their own hydrogen bonding network.

Furthermore, MD simulations can be used to study the dynamics of the hydrogen bonds between cyclopropylmethanamine and water. The residence time of water molecules in the first hydration shell of the amino group can be calculated, providing a measure of the strength and stability of these interactions. Longer residence times would indicate more stable hydrogen bonds.

The table below summarizes key parameters that can be obtained from MD simulations to characterize the hydration of an amine.

| Parameter | Description | Significance for Stability |

| Radial Distribution Function (g(r)) | Describes the probability of finding a water molecule at a certain distance from a specific atom (e.g., the nitrogen atom). | Reveals the structure of the hydration shells. |

| Coordination Number | The average number of water molecules in the first hydration shell. | Quantifies the extent of local hydration. |

| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between the amine and a water molecule. | Indicates the strength and dynamics of the interaction. |

| Free Energy of Hydration (ΔG_hyd) | The change in free energy when the molecule is transferred from the gas phase to water. | Provides a thermodynamic measure of solubility and stability in water. acs.org |

| This table outlines key metrics derivable from molecular dynamics simulations to assess solvent interactions and stability. |

Following a comprehensive search for scientific literature, it has been determined that there are no specific published crystallographic studies, including single crystal X-ray diffraction, polymorphism, or solid-state stability analyses, for the compound "Cyclopropylmethanamine hydrate." The search results primarily contain information on the synthesis and use of cyclopropylmethanamine in broader chemical contexts or discuss crystallographic techniques in general terms. allfordrugs.comuol.deuhu-ciqso.esceitec.czmdpi.com

Due to the absence of specific research data and findings for Cyclopropylmethanamine hydrate, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline. The creation of such an article would require nonexistent data, leading to speculation and inaccuracies.

Therefore, the requested article focusing solely on the crystallographic studies and hydrate forms of Cyclopropylmethanamine hydrate cannot be provided at this time.

Crystallographic Studies and Hydrate Forms of Cyclopropylmethanaminehydrate

Solid-State Stability and Storage Considerations for Cyclopropylmethanaminehydrate Hydrates

Hydrate (B1144303) Dehydration and Rehydration Behavior

The study of hydrate dehydration and rehydration is crucial for understanding the stability of a hydrated crystalline compound. This behavior is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with X-ray Powder Diffraction (XRPD).

For a hypothetical "this compound," one would expect that upon heating, the water molecules would be released from the crystal lattice at a specific temperature or over a temperature range. TGA would measure the mass loss corresponding to the number of water molecules in the hydrate. DSC would show an endothermic peak associated with the energy required to remove the water.

The rehydration behavior would involve exposing the anhydrous form to varying levels of relative humidity (RH) to determine its propensity to absorb water and revert to a hydrated form. This is often studied using gravimetric vapor sorption (GVS) analysis. The stability of the anhydrous form versus the hydrate at different temperatures and humidity levels is critical for determining appropriate storage and handling conditions.

Amorphous Form Generation and Stabilization

An amorphous form of a compound lacks the long-range molecular order of a crystalline solid. google.com.na Amorphous forms are often generated to enhance the solubility and bioavailability of poorly soluble compounds. Methods for generating an amorphous form of a substance like cyclopropylmethanamine could include:

Melt Quenching: Heating the crystalline material above its melting point and then rapidly cooling it.

Spray Drying: Dissolving the compound in a suitable solvent and then spraying the solution into a hot drying gas.

Lyophilization (Freeze-Drying): Dissolving the compound in a solvent, freezing the solution, and then removing the solvent by sublimation under vacuum.

The stabilization of the amorphous form is critical as it is thermodynamically metastable and tends to recrystallize over time. Stabilization is often achieved by formulating the amorphous compound with polymers or other excipients that inhibit molecular mobility and prevent nucleation and crystal growth. The stability of an amorphous form is typically assessed by storing it under various stress conditions (e.g., elevated temperature and humidity) and monitoring for any signs of crystallization using techniques like XRPD and DSC.

While some derivatives of cyclopropylmethanamine have been described as amorphous solids in the literature, no information is available regarding the specific generation or stabilization of an amorphous form of cyclopropylmethanamine itself. nih.govrsc.orgrsc.orgepfl.charkat-usa.org

Applications of Cyclopropylmethanaminehydrate in Chemical Synthesis and Materials Science

Cyclopropylmethanamine Hydrate (B1144303) as a Key Building Block in Organic Synthesis

The utility of cyclopropylmethanamine as a building block in organic synthesis stems from the reactivity of its primary amine group and the unique structural features of the cyclopropyl (B3062369) moiety. The hydrate form of this amine suggests that it is handled in an aqueous solution, which can be a relevant consideration for reaction conditions.

Cyclopropylmethanamine can serve as a crucial precursor in the construction of more complex molecular architectures. The primary amine functionality allows for its incorporation into larger molecules through various chemical transformations, including amidation, alkylation, and reductive amination. The cyclopropyl group, known for its unique steric and electronic properties, is a structural motif present in many biologically active molecules. Its incorporation can be a key step in the synthesis of pharmaceuticals and agrochemicals. For instance, derivatives of cyclopropylamine (B47189) are utilized in the synthesis of therapeutic agents such as antidepressants and antiviral drugs.

The synthesis of complex molecules often involves multi-step reaction sequences where the introduction of a cyclopropylmethylamino group can be achieved using cyclopropylmethanamine. For example, in the development of novel therapeutic agents, the formation of an amide bond between a carboxylic acid and cyclopropylmethanamine is a common strategy to introduce this specific functionality.

Table 1: Representative Reactions for Incorporating Cyclopropylmethanamine

| Reaction Type | Reactants | Product Type | Potential Application |

| Amidation | Carboxylic Acid, Cyclopropylmethanamine | N-Cyclopropylmethylamide | Pharmaceutical synthesis |

| Reductive Amination | Aldehyde or Ketone, Cyclopropylmethanamine | Secondary or Tertiary Amine | Agrochemical synthesis |

| Nucleophilic Substitution | Alkyl Halide, Cyclopropylmethanamine | Secondary Amine | Intermediate for complex molecules |

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Cyclopropylmethanamine can act as a key intermediate in the synthesis of various nitrogen-containing heterocycles. The primary amine can participate in cyclization reactions with difunctional reagents to form rings of different sizes. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a dihydropyrimidine ring, while reaction with a diketone could yield a pyrrole derivative. The presence of the cyclopropyl group can influence the stereochemistry and biological activity of the resulting heterocyclic compound.

The synthesis of heterocycles often relies on the nucleophilicity of the amine to initiate ring-forming cascades. The strained nature of the cyclopropane (B1198618) ring can also play a role in directing the outcome of these cyclization reactions.

Integration of Cyclopropylmethanamine Hydrate into Polymeric Materials

The primary amine group of cyclopropylmethanamine hydrate makes it a candidate for incorporation into polymeric structures, either as a monomer or as a modifying agent. The unique shape and rigidity of the cyclopropyl group can impart interesting properties to the resulting polymers.

Polyamides and polyimides are classes of high-performance polymers with excellent thermal and mechanical properties. The synthesis of these polymers often involves the reaction of a diamine with a dicarboxylic acid (or its derivative) for polyamides, or a dianhydride for polyimides. Cyclopropylmethanamine, being a primary amine, can potentially be used as a co-monomer or an end-capping agent in these polymerization reactions.

In polyamide synthesis, the use of a monoamine like cyclopropylmethanamine would control the molecular weight of the polymer chains by terminating the chain growth. This is a common strategy to tailor the processing characteristics of the polymer. In the case of polyimides, cyclopropylmethanamine could be used to introduce the cyclopropylmethyl group at the chain ends, which could then influence the polymer's solubility and thermal properties.

Table 2: Potential Role of Cyclopropylmethanamine in Polymer Synthesis

| Polymer Type | Role of Cyclopropylmethanamine | Resulting Feature |

| Polyamide | Chain terminator or co-monomer | Controlled molecular weight, modified properties |

| Polyimide | End-capping agent | Improved solubility, altered thermal behavior |

The incorporation of the bulky and rigid cyclopropylmethyl group into a polymer backbone can significantly affect its architecture and physical properties. The steric hindrance introduced by this group can disrupt chain packing, leading to a more amorphous polymer with potentially lower crystallinity and a lower glass transition temperature. However, the rigidity of the cyclopropane ring could also enhance the thermal stability of the polymer.

The presence of the cyclopropyl group can also influence the solubility of the polymer. The non-polar nature of the cyclopropyl ring may increase the solubility of the polymer in organic solvents. Furthermore, the unique shape of the cyclopropylmethyl group could create specific free volume elements within the polymer matrix, which could affect properties like gas permeability. The structure of the amine can have a significant effect on the thermomechanical properties of the resulting polymer.

Role in Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The functionalization of the organic linkers with amine groups has been shown to enhance the properties of MOFs, particularly for applications such as carbon dioxide capture.

Cyclopropylmethanamine could potentially be used to functionalize the organic linkers in MOFs either pre-synthesis or post-synthesis. The primary amine group can be used to graft the cyclopropylmethyl moiety onto the linker. The presence of these functional groups within the pores of the MOF could create specific binding sites for guest molecules. The size and shape of the cyclopropyl group would also influence the pore size and topology of the resulting MOF.

In the realm of supramolecular chemistry, the cyclopropylmethylamino group can participate in non-covalent interactions such as hydrogen bonding. These interactions are crucial for the self-assembly of molecules into larger, well-defined structures. The specific geometry of the cyclopropyl group could direct the formation of unique supramolecular assemblies with interesting host-guest properties.

Ligand or Linker in MOF Synthesis and Design

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The choice of the organic linker is crucial as it dictates the resulting structure and properties of the MOF. A suitable ligand typically possesses specific geometric and chemical characteristics that enable the formation of a stable, porous framework.

In principle, a molecule like Cyclopropylmethanamine could serve as a ligand in MOF synthesis. Its primary amine group provides a coordination site for metal ions. The cyclopropyl group introduces a degree of rigidity and a specific steric profile which could influence the packing of the framework.

Hypothetical Coordination Modes of Cyclopropylmethanamine in MOFs:

| Coordination Site | Metal Ion Interaction | Potential Impact on MOF Structure |

| Primary Amine (-NH2) | Forms coordinate bonds with metal centers. | The nitrogen atom can act as a monodentate or potentially a bridging ligand, influencing the connectivity of the metal nodes. |

| Cyclopropyl Group | Steric hindrance and van der Waals interactions. | The bulky and rigid nature of the cyclopropyl ring could direct the assembly of the framework, potentially leading to specific pore geometries. |

For a molecule to be an effective linker in creating robust, porous MOFs, it often needs to be multitopic, meaning it has multiple coordination sites to connect to several metal centers, thereby building a 1D, 2D, or 3D network. As a monodentate ligand, Cyclopropylmethanamine would more likely act as a modulating agent or a terminal ligand, rather than a primary building block for an extended framework. To be used as a primary linker, it would need to be chemically modified to incorporate additional coordinating groups.

Influence on MOF Topology, Porosity, and Stability

The topology, porosity, and stability of a MOF are intrinsically linked to the geometric and chemical nature of its constituent metal nodes and organic linkers.

Topology: The topology of a MOF describes the connectivity of its nodes and linkers, essentially its underlying network structure. The use of a small, monodentate ligand like Cyclopropylmethanamine would likely lead to simple, low-connectivity topologies or discrete molecular complexes rather than extended, porous frameworks.

Porosity: The porosity of a MOF, characterized by its pore size, shape, and volume, is determined by the length, rigidity, and shape of the organic linkers. A small ligand like Cyclopropylmethanamine would likely result in MOFs with very small or no accessible pores.

Application in Supramolecular Crystal Engineering

Supramolecular crystal engineering focuses on the design and synthesis of crystalline solids with desired properties through the control of intermolecular interactions. Hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces are the primary tools used to guide the assembly of molecules into specific crystalline architectures.

The Cyclopropylmethanamine molecule possesses a primary amine group, which is a strong hydrogen bond donor, and a cyclopropyl group, which can participate in weaker C-H···π or van der Waals interactions. These features could, in theory, allow it to participate in the formation of supramolecular assemblies.

Potential Supramolecular Interactions of Cyclopropylmethanamine:

| Interaction Type | Molecular Group Involved | Potential Supramolecular Structure |

| Hydrogen Bonding | Primary Amine (-NH2) | Can form N-H···A hydrogen bonds (where A is a hydrogen bond acceptor) leading to the formation of chains, sheets, or more complex networks. |

| van der Waals Forces | Cyclopropyl Group | The non-polar cyclopropyl ring can engage in dispersion forces, influencing the packing of molecules in the crystal lattice. |

In the context of crystal engineering, Cyclopropylmethanamine could potentially be co-crystallized with other molecules (co-formers) that have complementary hydrogen bonding sites, such as carboxylic acids or phenols, to form new multi-component crystalline materials. The specific outcome of such an experiment would depend on the relative strengths of the various intermolecular interactions at play.

Analytical Methodologies for Cyclopropylmethanaminehydrate Quantification and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Cyclopropylmethanamine, providing robust methods for assessing purity, quantifying the compound, and identifying impurities.

Gas Chromatography (GC) for Purity Assessment and Residual Solvent Analysis

Gas Chromatography (GC) is a principal technique for evaluating the purity of volatile compounds like Cyclopropylmethanamine. The method is particularly effective for identifying and quantifying residual solvents that may be present from the synthesis process. In a typical GC analysis, a sample of Cyclopropylmethanamine is vaporized and injected into a column. An inert gas carries the sample through the column, where components separate based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for detection. epfl.ch

A purity of ≥98.0% for Cyclopropylmethylamine has been verified using GC analysis. ruifuchemical.com The technique is also integral for the analytical validation of related compounds, such as Dicyclopropylmethanamine, where GC coupled with mass spectrometry (GC-MS) is used to align retention times with reference standards.

Table 1: Typical GC Parameters for Amine Analysis

| Parameter | Setting |

|---|---|

| Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial temp. 100°C, hold 3 min, ramp 15°C/min to 295°C, hold 10 min. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile method for the quantitative analysis and impurity profiling of Cyclopropylmethanamine and its derivatives. This technique is especially useful for non-volatile or thermally sensitive compounds. Reversed-phase HPLC, using a C18 column, is a common approach. vulcanchem.com The separation is based on the differential partitioning of the analyte and impurities between the mobile phase and the stationary phase. UV detection is frequently employed, with a common wavelength set at 254 nm.

For many cyclopropylmethanamine derivatives, purity is confirmed to be greater than 95% by analytical HPLC. google.comnih.gov The method can be tailored by adjusting the mobile phase composition, which often consists of a gradient of an aqueous solvent (with an additive like trifluoroacetic acid, TFA) and an organic solvent like methanol (B129727) or acetonitrile. google.comnih.gov

Table 2: Example HPLC Conditions for Cyclopropylmethanamine Analogues

| Parameter | Condition | Reference |

|---|---|---|

| Column | ACE 3AQ C18 (150×4.6 mm, 3 μm) | google.com |

| Mobile Phase | Gradient of 0.05% TFA in H₂O and 0.05% TFA in MeOH | google.com |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 254 nm | |

Chiral Chromatography for Enantiomeric Purity Analysis of Chiral Cyclopropylmethanamine

When Cyclopropylmethanamine or its derivatives are chiral, it is crucial to determine the enantiomeric purity. Chiral chromatography, a specialized form of HPLC, is the method of choice for separating enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov

The resolution of racemic mixtures can be achieved using preparative chiral HPLC, allowing for the isolation of individual enantiomers. google.comnih.gov The enantiomeric excess (ee) is then determined by analytical chiral HPLC to ensure the desired level of purity, which is often required to be at least 99% for pharmaceutical applications. google.comresearchgate.net Common chiral columns include those with brand names like Chiralcel and Chiralpak. nih.gov

Spectrophotometric and Potentiometric Titration Methods for Concentration Determination

Titration methods offer a classic and reliable approach for determining the concentration of amine solutions.

Potentiometric Titration: This is a highly accurate method for quantifying amines. Aliphatic amines, such as Cyclopropylmethanamine, are basic compounds that can be titrated with a standard acid solution, like hydrochloric acid (HCl). uomustansiriyah.edu.iq The titration is monitored by measuring the potential difference (voltage) between a reference electrode and an indicator electrode. The endpoint, which corresponds to the equivalence point of the reaction, is identified by a sharp change in potential. researchgate.netresearchgate.net This method can be performed in both aqueous and non-aqueous media. uomustansiriyah.edu.iqresearchgate.net For weakly basic amines, non-aqueous solvents like toluene (B28343) or acetic acid can provide a sharper endpoint. researchgate.netgfschemicals.com

Spectrophotometric Titration: In some cases, spectrophotometric methods can be employed. For instance, primary amines can react with specific reagents like salicylaldehyde (B1680747) in the presence of copper to form a colored complex, which can be quantified spectrophotometrically. uomustansiriyah.edu.iq Another approach involves the reaction with carbon disulfide to form dithiocarbamic acid, which can then be titrated or measured. uomustansiriyah.edu.iq

Online and In-Process Analytical Technologies for Cyclopropylmethanamine Production Monitoring

Modern chemical manufacturing increasingly relies on in-process analytical technologies (PAT) to monitor and control reactions in real-time. These technologies provide continuous data on reaction progress, helping to ensure product quality, improve yield, and enhance safety.

For amine synthesis, several PAT tools are relevant:

Inline NMR Spectroscopy: Microfluidic NMR setups can monitor reaction kinetics and help elucidate reaction mechanisms in real-time. This has been demonstrated for amine-catalyzed reactions, providing insights into key intermediates. acs.org

Ambient Sampling Mass Spectrometry (ASAP-MS): This technique allows for the rapid analysis of reaction mixtures without extensive sample preparation. It can provide structural information on the progress of reactions like reductive aminations, helping to optimize reaction conditions and yields. waters.com

Process Titration: Automated titration systems can be integrated into a production line to monitor the concentration of reactants or products. For example, quantifying the concentration of residual free amine is a key method for tracking the progress of amidoamine synthesis. google.com

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is another powerful tool for online monitoring, capable of tracking the concentration of various species in a reaction mixture.

These in-process technologies are crucial for moving from batch processing to more efficient continuous flow manufacturing, which can reduce production costs and improve product purity.

Environmental Fate and Degradation Studies of Cyclopropylmethanaminehydrate

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For cyclopropylmethanamine, key abiotic degradation pathways include hydrolysis, photolysis, and oxidation.

Hydrolysis and Photolysis Studies under Environmental Conditions

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of cyclopropylmethanamine to hydrolysis can be influenced by pH and temperature. While specific environmental hydrolysis data for cyclopropylmethanamine is limited, information on related compounds suggests that the cyclopropyl (B3062369) group can be susceptible to cleavage under certain conditions. For instance, the hydrochloride salt of (1-(4-Chlorophenyl)cyclopropyl)methanamine undergoes hydrolysis where the cyclopropane (B1198618) ring can be cleaved under acidic or basic conditions.

Oxidative Degradation in Aquatic Systems

Oxidative degradation involves the breakdown of a compound by oxidizing agents. In aquatic systems, this can occur through reactions with substances like hydroxyl radicals. The amine group and the cyclopropane ring are potential sites for oxidation. For example, N-benzyl(cyclopropyl)methanamine can be hydrolyzed to benzoic acid and cyclopropanol, indicating a breakdown pathway. biosynth.com Advanced oxidation processes (AOPs), such as the use of UV light and hydrogen peroxide, have been shown to be effective in degrading other amines like monoethanolamine, producing various degradation products including ethylene (B1197577) glycol and glycine. rsc.org Such processes could potentially degrade cyclopropylmethanamine in water treatment scenarios.

Biotic Degradation Mechanisms and Microbial Metabolism in Environmental Systems

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. omicsonline.org This is a crucial process in determining the persistence of a chemical in the environment.

Aerobic and Anaerobic Transformation Pathways in Soil and Water

Aerobic degradation occurs in the presence of oxygen and is often a primary pathway for the breakdown of organic compounds in surface soils and waters. omicsonline.orgresearchgate.net While specific studies on the aerobic degradation of cyclopropylmethanamine are scarce, the general principles of amine degradation suggest that microorganisms can utilize it as a source of carbon and nitrogen. The rate of aerobic transformation is influenced by soil and water properties like organic carbon content, pH, and microbial biomass. fao.org

Anaerobic degradation occurs in the absence of oxygen, for example, in saturated soils, sediments, and certain wastewater treatment stages. omicsonline.orgnih.gov Anaerobic processes are generally slower than aerobic ones. researchgate.net For some compounds, anaerobic conditions can lead to unique transformation pathways, such as reductive dehalogenation or the cleavage of ether bonds. nih.gov The potential for anaerobic biodegradation of cyclopropylmethanamine exists, but specific pathways and rates have not been extensively documented. Standardized testing guidelines, such as those from the OECD, exist to evaluate the aerobic and anaerobic transformation of chemicals in soil. oecd.org

Identification of Environmental Metabolites

The identification of metabolites is key to understanding the full environmental impact of a compound. For cyclopropylamine (B47189), a related compound, studies have shown that it can be oxidized to reactive metabolites that may form adducts with proteins. In a study on (2-Phenylcyclopropyl)methylamines, oxidative mechanisms were found to be involved in their metabolism. nih.gov Potential degradation products of cyclopropylmethanamine could arise from the oxidation of the amine group or the opening of the cyclopropane ring. For instance, the reduction of cyclopropylamine can yield cyclopropylmethanamine.